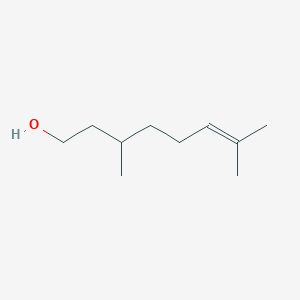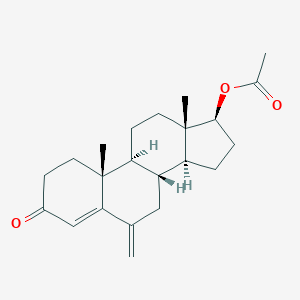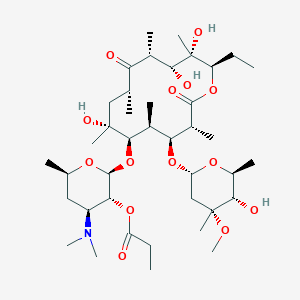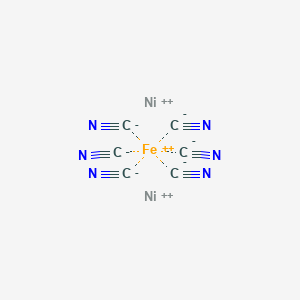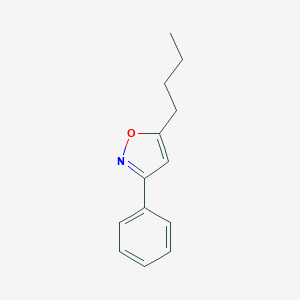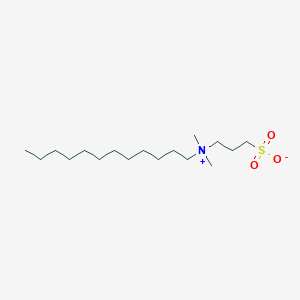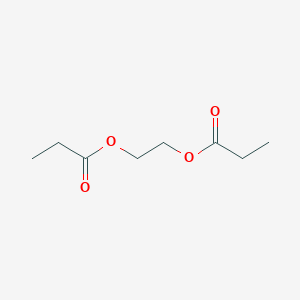
1,2-Ethanediol, dipropanoate
説明
1,2-Ethanediol, dipropanoate, also known as propylene glycol dipropionate (PGDP), is a chemical compound commonly used in the field of science and research. It is a colorless, odorless, and tasteless liquid that is slightly soluble in water and many organic solvents. The molecular formula of 1,2-Ethanediol, dipropanoate is C8H14O4 .
Molecular Structure Analysis
The molecular weight of 1,2-Ethanediol, dipropanoate is 174.19 g/mol . The IUPAC name for this compound is 2-propanoyloxyethyl propanoate . The InChI representation is InChI=1S/C8H14O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-6H2,1-2H3 . The Canonical SMILES representation is CCC(=O)OCCOC(=O)CC .
Physical And Chemical Properties Analysis
1,2-Ethanediol, dipropanoate has a molecular weight of 174.19 g/mol . It has a XLogP3-AA value of 0.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 174.08920892 g/mol . The topological polar surface area is 52.6 Ų . It has 12 heavy atoms . The complexity of the molecule is 135 .
科学的研究の応用
Conformational Analysis and Thermodynamic Functions : Chang et al. (1997) conducted a study on the global conformational potentials of 1,2-ethanediol. This research is significant for understanding the molecular interactions and thermodynamic properties of 1,2-ethanediol, which are crucial for its applications in various chemical processes (Chang et al., 1997).
Asymmetric Hydrogenation : Ohkuma et al. (2007) reported the asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by a specific complex, leading to the production of 1,2-ethanediols with high enantioselectivity. This finding is significant for synthesizing optically active compounds in pharmaceuticals and fine chemicals (Ohkuma et al., 2007).
Photoreduction Studies : Mallesha et al. (2002) studied the photoreduction of benzophenone analogues by alcohol and ether, including 1,2-ethanediol. These findings contribute to understanding the photochemical behaviors of these compounds, which can be applied in developing light-sensitive materials (Mallesha et al., 2002).
Acoustic Properties in Mixtures : Zorȩbski and Deć (2012) measured the speeds of sound in binary mixtures of 1,2-ethanediol with various alcohols. Such studies are essential for understanding the molecular interactions in mixtures, which have implications in industrial processes and solvent development (Zorȩbski & Deć, 2012).
Synthesis and Application of Chiral Hydrobenzoin : Okano (2011) reviewed the synthesis and applications of hydrobenzoin, a derivative of 1,2-ethanediol, in chiral chemistry. This review highlights the advancements in preparation methods and the expanding applications in organic synthesis (Okano, 2011).
Dielectric Properties Analysis : Lifanova et al. (2008) investigated the dielectric properties of 1,2-ethanediol, providing insights into its electrical characteristics, which are crucial for its potential use in electronic materials (Lifanova et al., 2008).
Molecular Interactions in Liquid State : Ghanghas et al. (2018) studied the intra- and intermolecular interactions in liquid 1,2-ethanediol. Understanding these interactions is important for its applications in solvent systems and material science (Ghanghas et al., 2018).
Biocatalytic Conversion : Yao (2003) explored the asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1, highlighting its potential in producing optically active alcohols for organic synthesis (Yao, 2003).
Safety And Hazards
特性
IUPAC Name |
2-propanoyloxyethyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNVUZRZKPVECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Record name | ETHYLENE GLYCOL DIPROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11340 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879239 | |
| Record name | 1,2-ETHANEDIOL, DIPROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol dipropionate is a liquid. Slightly soluble in water. Used as a plasticizer. Direct contact should be avoided. | |
| Record name | ETHYLENE GLYCOL DIPROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11340 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
1,2-Ethanediol, dipropanoate | |
CAS RN |
123-80-8 | |
| Record name | ETHYLENE GLYCOL DIPROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11340 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Ethanediol, dipropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-ETHANEDIOL, DIPROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



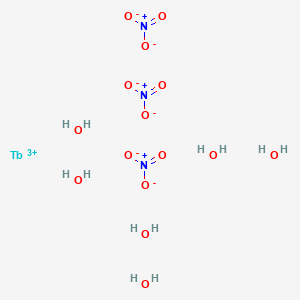
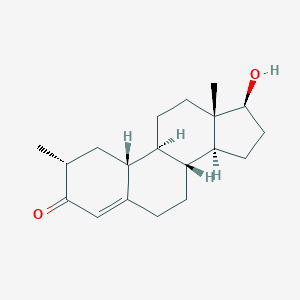
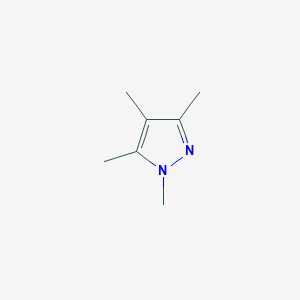

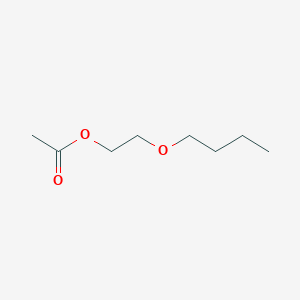
![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)

